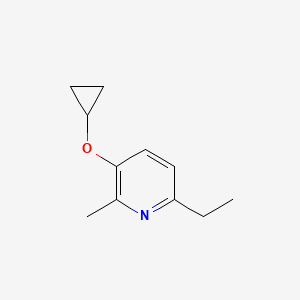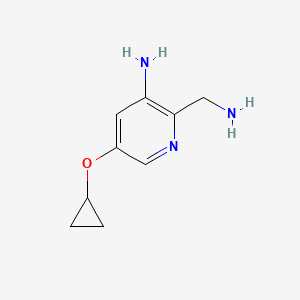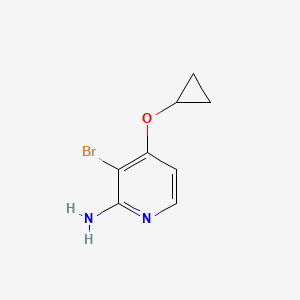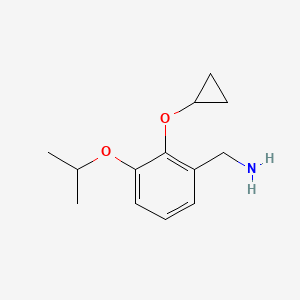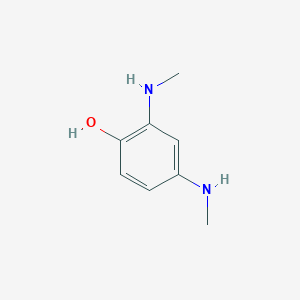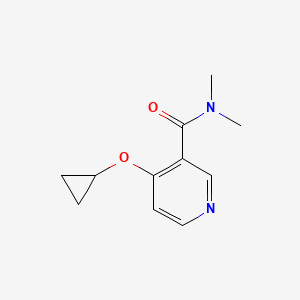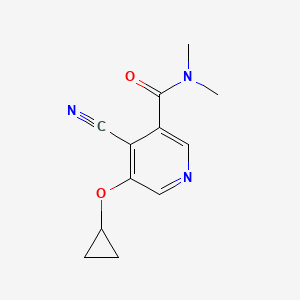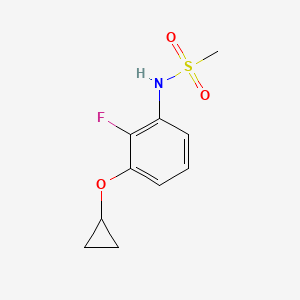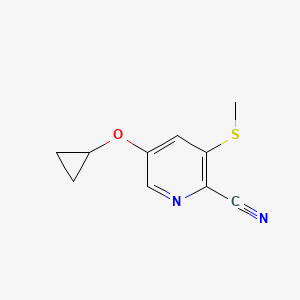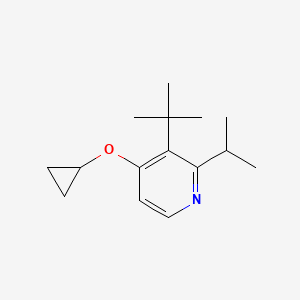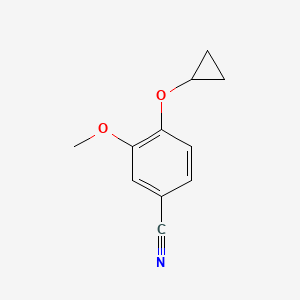
4-Cyclopropoxy-3-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, featuring a cyclopropoxy group at the 4-position and a methoxy group at the 3-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methoxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxybenzaldehyde with methoxyamine hydrochloride, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to cyclopropanation and methoxylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-methoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
Oxidation: Formation of 4-cyclopropoxy-3-methoxybenzoic acid or 4-cyclopropoxy-3-methoxybenzaldehyde.
Reduction: Formation of 4-cyclopropoxy-3-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzonitrile: Similar structure but lacks the cyclopropoxy group.
4-Methoxybenzonitrile: Similar structure but lacks the cyclopropoxy group.
3,5-Diiodo-4-methoxybenzonitrile: Contains additional iodine atoms, leading to different chemical properties
Uniqueness
4-Cyclopropoxy-3-methoxybenzonitrile is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-11-6-8(7-12)2-5-10(11)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI-Schlüssel |
LZBUYVVFAVGJOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


